2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is a chemical compound with the molecular formula C11H8F3NO. This compound features a trifluoromethyl group attached to an indole ring, which is a common structure in many bioactive molecules. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This reaction selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of trifluoromethylated indole oxides.
Reduction: Formation of 2,2,2-trifluoro-1-(7-methyl-3-indolyl)ethanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(7-methyl-3-indolyl)ethanone is unique due to the presence of the 7-methyl group on the indole ring. This structural difference can influence its biological activity and chemical reactivity, making it a distinct and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(5-15-9(6)7)10(16)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
IPTIADUEHDZGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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